molecular formula C18H23FN6O2 B5374665 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one

Katalognummer B5374665
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: ZQEJCTCWWZNBMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It was first synthesized in 1982 by Hoffmann-La Roche, a Swiss pharmaceutical company, and has since been used in scientific research to study the mechanism of action of benzodiazepines.

Wirkmechanismus

The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 involves its binding to the benzodiazepine site on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. By binding to the benzodiazepine site, 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 prevents the binding of benzodiazepines to the site, thereby blocking their effects on the GABA-A receptor.
Biochemical and Physiological Effects
4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the binding of benzodiazepines to the GABA-A receptor, as well as to reduce the affinity of the receptor for GABA. Physiologically, it has been shown to antagonize the sedative and anxiolytic effects of benzodiazepines, as well as to increase the seizure threshold in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 in scientific research has several advantages and limitations. One advantage is its selectivity for the benzodiazepine site on the GABA-A receptor, which allows for the specific study of the role of this site in the pharmacology of benzodiazepines. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, a limitation is its relatively short half-life, which requires frequent dosing in experiments.

Zukünftige Richtungen

There are several future directions for the use of 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 in scientific research. One direction is the study of the role of the benzodiazepine site in the development of tolerance and dependence to benzodiazepines. Another direction is the study of the effects of 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 on other ligand-gated ion channels, such as the glycine receptor. Additionally, the development of new compounds that target the benzodiazepine site with greater selectivity and potency is an area of ongoing research.

Synthesemethoden

The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 involves several steps, including the reaction of 4-fluorobenzyl chloride with isopropylamine, followed by the reaction of the resulting compound with 1H-tetrazol-1-ylacetic acid, and finally the cyclization of the resulting intermediate to form 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513.

Wissenschaftliche Forschungsanwendungen

4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the mechanism of action of benzodiazepines, which are a class of drugs commonly used for their sedative, anxiolytic, and anticonvulsant properties. 4-(4-fluorobenzyl)-3-isopropyl-1-(1H-tetrazol-1-ylacetyl)-1,4-diazepan-5-one 15-4513 is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which is the main target of benzodiazepines. Its use in scientific research has helped to elucidate the role of the benzodiazepine site in the pharmacology of benzodiazepines.

Eigenschaften

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-[2-(tetrazol-1-yl)acetyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O2/c1-13(2)16-10-23(18(27)11-24-12-20-21-22-24)8-7-17(26)25(16)9-14-3-5-15(19)6-4-14/h3-6,12-13,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEJCTCWWZNBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.